Potassium pentafluorobenzoate
Overview
Description
Potassium pentafluorobenzoate is a chemical compound with the molecular formula C₇H₂F₅KO₂. It is a potassium salt of pentafluorobenzoic acid, characterized by the presence of five fluorine atoms attached to a benzene ring. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium pentafluorobenzoate can be synthesized through the decarboxylative cross-coupling reaction of pentafluorobenzoic acid with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent such as diglyme or N,N-dimethylacetamide (DMAc) at elevated temperatures (130-160°C) in the presence of a copper catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of commercially available and inexpensive reagents. The process is optimized to ensure high yields and cost-effectiveness. The copper-catalyzed decarboxylative cross-coupling method is commonly employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Potassium pentafluorobenzoate undergoes various chemical reactions, including:
Decarboxylative Cross-Coupling: This reaction involves the coupling of this compound with aryl halides to form polyfluorobiaryls. .
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the benzene ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) complexes, such as MCM-41-Phen-CuI, are commonly used in decarboxylative cross-coupling reactions.
Major Products:
Scientific Research Applications
Potassium pentafluorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium pentafluorobenzoate in decarboxylative cross-coupling reactions involves several key steps:
Decarboxylation: The this compound undergoes decarboxylation to form a pentafluorophenylcopper(I) intermediate.
Oxidative Addition: The intermediate reacts with an aryl halide through oxidative addition, forming a pentafluorophenylcopper(III) species.
Reductive Elimination: The final step involves reductive elimination, resulting in the formation of the polyfluorobiaryl product and regeneration of the copper catalyst.
Comparison with Similar Compounds
Tetrafluorobenzoate: This compound has four fluorine atoms attached to the benzene ring and exhibits similar reactivity but with slightly different properties due to the reduced fluorine content.
Trifluorobenzoate: With three fluorine atoms, this compound shows distinct chemical behavior and is less reactive compared to pentafluorobenzoate.
Uniqueness: Potassium pentafluorobenzoate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in the synthesis of polyfluorobiaryls and other advanced materials .
Properties
IUPAC Name |
potassium;2,3,4,5,6-pentafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O2.K/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYWPVNVFXIAP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of potassium pentafluorobenzoate in the synthesis of the fluoroterphenyl-containing polymer?
A1: this compound serves as a reagent in a Cu(I)-supported decarboxylation cross-coupling reaction with 1,4-diiodobenzene. [] This reaction forms the key fluoroterphenyl unit, which is then further polymerized to create the final fluoroterphenyl-containing polyether (FTP@PE).
Q2: Why is this compound specifically chosen for this reaction?
A2: this compound is well-suited for this reaction due to its reactivity and regioselectivity. The pentafluorobenzene ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, specifically at the para position. [] This allows for controlled and efficient coupling with the 1,4-diiodobenzene, leading to the desired fluoroterphenyl structure.
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